

L-798,106: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: L-665871

Cat. No.: B1673836

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Introduction

L-798,106 is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).^{[1][2][3]} The EP3 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGE2, typically couples to the inhibitory G-protein (Gi). This initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.^{[4][5]} Dysregulation of the PGE2/EP3 signaling axis has been implicated in the pathophysiology of various diseases, including cancer. These application notes provide detailed protocols for utilizing L-798,106 in cell culture experiments to investigate its effects on cancer cell proliferation, migration, and associated signaling pathways.

Data Presentation

Table 1: Binding Affinity of L-798,106 for Prostanoid EP Receptors

Receptor Subtype	Ki (nM)
EP3	0.3[1][2][3]
EP4	916[1][2][3]
EP1	>5000[1][2][3]
EP2	>5000[1][2][3]

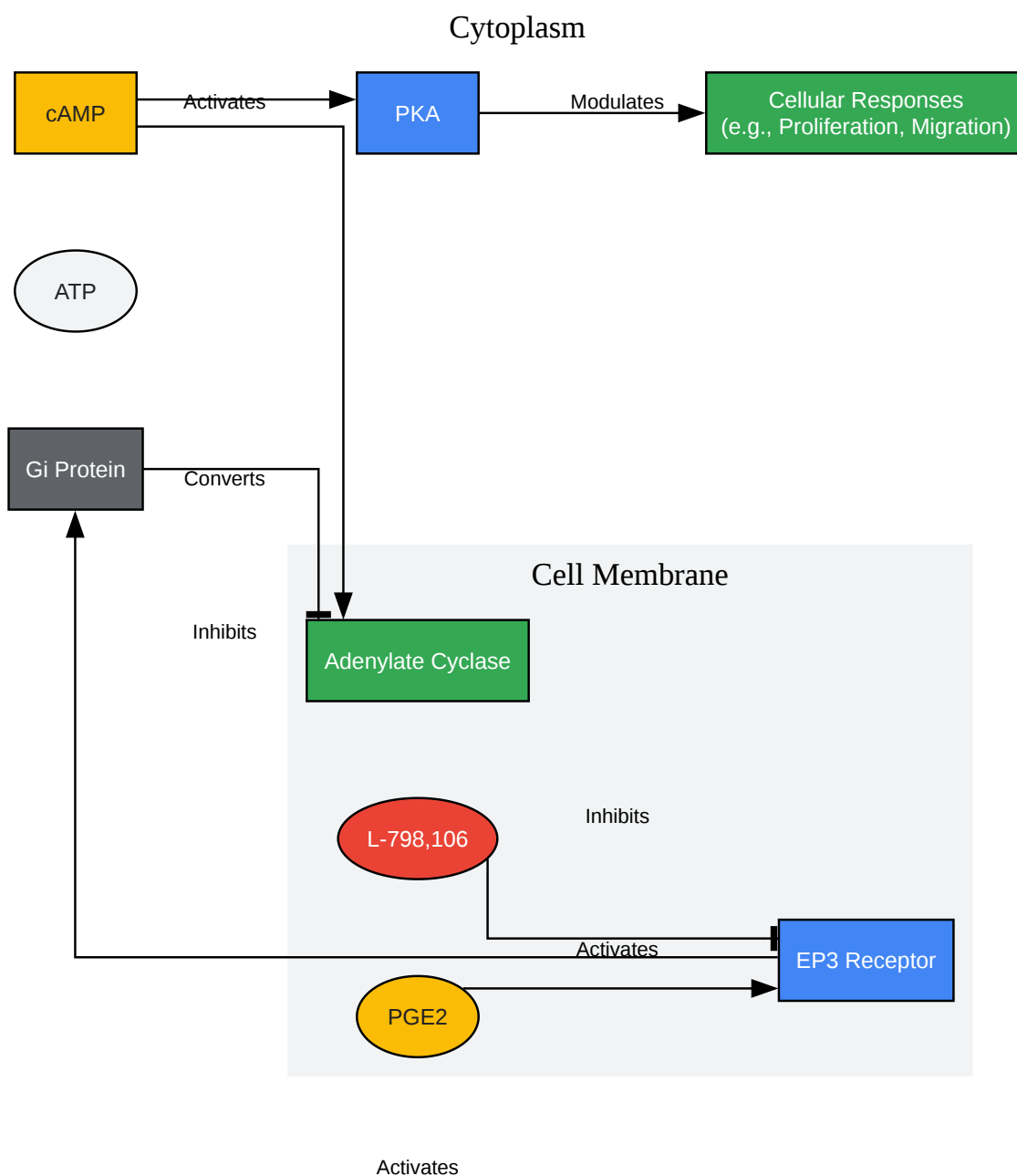
Table 2: Effects of L-798,106 on SK-BR-3 Breast Cancer Cells

Parameter	Concentration (nM)	Incubation Time	Observed Effect
Proliferation	10	24-72 hrs	Reduced to 88% of control[6][7]
100	24-72 hrs	Reduced to 86% of control[6]	
1000	24-72 hrs	Reduced to 91% of control[6]	
Migration	100	Not Specified	Significantly reduced[7]
1000	Not Specified	Significantly reduced[7]	
EP3 Receptor Expression	10	Not Specified	Reduced to 75% of control[6]
1000	Not Specified	Reduced to 68% of control[6]	
Gi-Protein Expression	10	Not Specified	Reduced to 70% of control[6]
100	Not Specified	Reduced to 80% of control[6]	
1000	Not Specified	Reduced to 77% of control[6]	
cAMP Levels	10	Not Specified	Increased to 111% of control[6]
1000	Not Specified	Increased to 104% of control[6]	

Table 3: Effects of L-798,106 on RL95-2 Endometrial Cancer Cells

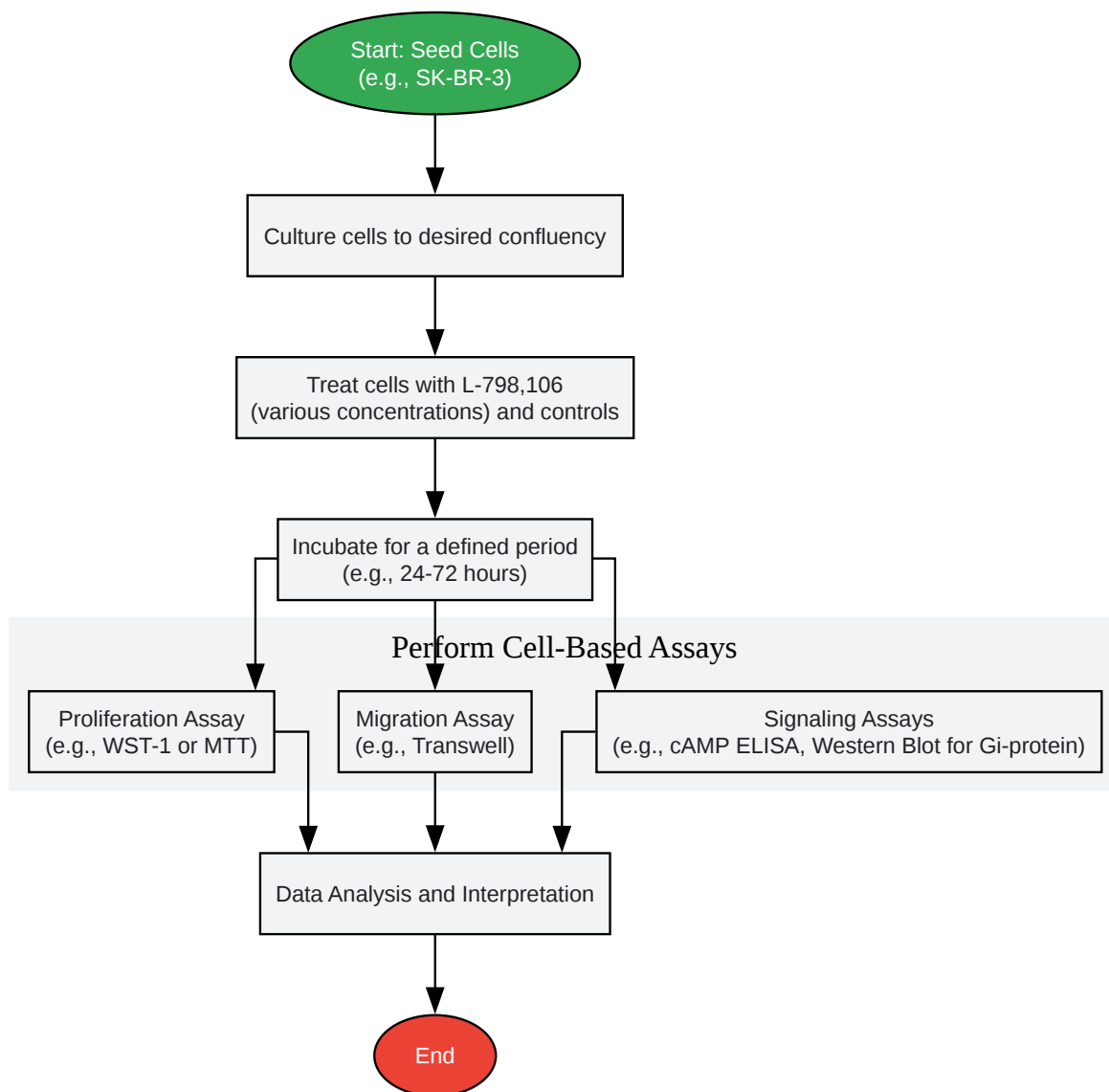
Parameter	Concentration (μM)	Incubation Time	Observed Effect
Cell Viability (MTT Assay)	0.01	48 hrs	Significant dose-dependent decrease[8]
0.1	48 hrs	Significant dose-dependent decrease[8]	
1	48 hrs	Significant dose-dependent decrease[8]	
Proliferation (BrdU Assay)	1	48 hrs	Significantly suppressed[9]
Migration (Wound Healing)	1	Not Specified	Significantly suppressed[8]

Mandatory Visualizations



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Caption: EP3 Receptor Signaling Pathway and Inhibition by L-798,106.



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Caption: General Experimental Workflow for L-798,106 in Cell Culture.

Experimental Protocols

Preparation of L-798,106 Stock Solution

Materials:

- L-798,106 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Protocol:

- Based on the molecular weight of L-798,106 (536.44 g/mol), calculate the mass required to prepare a 10 mM stock solution in DMSO.[\[2\]](#)
- Aseptically weigh the calculated amount of L-798,106 powder and dissolve it in the appropriate volume of DMSO to achieve a 10 mM concentration.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.

Cell Culture and Maintenance

Materials:

- SK-BR-3 (or other suitable) breast cancer cell line
- Appropriate cell culture medium (e.g., McCoy's 5A for SK-BR-3)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks/plates

- Humidified incubator (37°C, 5% CO₂)

Protocol:

- Culture SK-BR-3 cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Passage the cells when they reach 80-90% confluency.
- To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.
- Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at the desired density.

Cell Proliferation (WST-1) Assay

Materials:

- SK-BR-3 cells
- Complete culture medium
- 96-well cell culture plates
- L-798,106 stock solution
- WST-1 reagent
- Microplate reader

Protocol:

- Seed SK-BR-3 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
- Incubate the plate overnight to allow for cell attachment.

- Prepare serial dilutions of L-798,106 in culture medium to achieve final concentrations of 10 nM, 100 nM, and 1000 nM.[\[6\]](#) Also, prepare a vehicle control (DMSO at the same final concentration as the highest L-798,106 concentration).
- Remove the medium from the wells and replace it with 100 μ L of the prepared L-798,106 dilutions or vehicle control.
- Incubate the plate for 48-72 hours.[\[7\]](#)
- Add 10 μ L of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[\[10\]](#)
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell proliferation as a percentage of the vehicle-treated control.

Transwell Migration Assay

Materials:

- SK-BR-3 cells
- Serum-free culture medium
- Complete culture medium (chemoattractant)
- Transwell inserts (8 μ m pore size) for 24-well plates
- L-798,106 stock solution
- Cotton swabs
- Methanol for fixation
- Crystal violet staining solution

Protocol:

- The day before the assay, serum-starve the SK-BR-3 cells by replacing the complete medium with serum-free medium.

- On the day of the assay, add 600 μ L of complete medium (containing 10% FBS as a chemoattractant) to the lower chambers of the 24-well plate.
- Detach the serum-starved cells and resuspend them in serum-free medium at a concentration of 1×10^5 cells/mL.
- In separate tubes, treat the cell suspension with the desired concentrations of L-798,106 (e.g., 100 nM, 1000 nM) or vehicle control for 30 minutes.[\[6\]](#)[\[7\]](#)
- Add 100 μ L of the treated cell suspension to the upper chamber of each Transwell insert.
- Incubate the plate at 37°C for 24 hours to allow for cell migration.[\[11\]](#)
- After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.[\[11\]](#)
- Fix the migrated cells on the lower surface of the membrane with cold methanol for 10 minutes.
- Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.[\[12\]](#)
- Gently wash the inserts with water to remove excess stain and allow them to air dry.
- Count the number of migrated cells in several random fields under a microscope.

cAMP Measurement Assay

Materials:

- SK-BR-3 cells
- Culture medium
- L-798,106 stock solution
- Forskolin (optional, for enhancing cAMP production)
- cAMP ELISA kit

- Cell lysis buffer

Protocol:

- Seed SK-BR-3 cells in 6-well plates and grow to 80-90% confluency.
- Treat the cells with L-798,106 (e.g., 10 nM, 1000 nM) or vehicle control for the desired duration (e.g., 24 hours).[\[6\]](#)
- (Optional) To measure the inhibitory effect on agonist-induced cAMP reduction, pre-treat with L-798,106 before stimulating with an EP3 agonist like sulprostone. To measure the effect of L-798,106 alone on basal cAMP levels, this step is not necessary.
- Lyse the cells using the lysis buffer provided with the cAMP ELISA kit.
- Perform the cAMP ELISA according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the cAMP concentration based on a standard curve and normalize to the total protein content of each sample.

Western Blot for Gi-Protein Expression

Materials:

- SK-BR-3 cells
- L-798,106 stock solution
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer

- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against Gi-protein
- Primary antibody against a loading control (e.g., β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Protocol:

- Seed SK-BR-3 cells in 6-well plates and grow to 80-90% confluency.
- Treat the cells with various concentrations of L-798,106 (e.g., 10 nM, 100 nM, 1000 nM) or vehicle control for 24 hours.[\[6\]](#)
- Wash the cells with cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against Gi-protein overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the β -actin antibody as a loading control.
- Quantify the band intensities and normalize the Gi-protein expression to the loading control.

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